tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
Overview
Description
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate: is an organic compound with the molecular formula C({14})H({15})NO(_{4}) and a molecular weight of 261.28 g/mol . This compound is notable for its structural complexity, featuring a benzofuran ring substituted with a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran ring can be synthesized via cyclization reactions involving phenols and acetylenes under acidic or basic conditions.
Introduction of Formyl Group: The formyl group is often introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).
Attachment of tert-Butyl Carbamate: The final step involves the reaction of the benzofuran derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH({4})).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})).
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Tert-butyl chloroformate, triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various carbamate derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable tool for developing new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The benzofuran moiety is known for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers explore derivatives of this compound to develop new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers and other high-value products.
Mechanism of Action
The mechanism by which tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group and benzofuran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-formyl-1-benzofuran-3-yl)carbamate
- tert-Butyl N-(2-formyl-1-benzothiophene-5-yl)carbamate
- tert-Butyl N-(2-formyl-1-indole-5-yl)carbamate
Uniqueness
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is unique due to the specific positioning of the formyl group on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
tert-butyl N-(2-formyl-1-benzofuran-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-8H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIRQNEAOZSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210219 | |
Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-50-9 | |
Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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